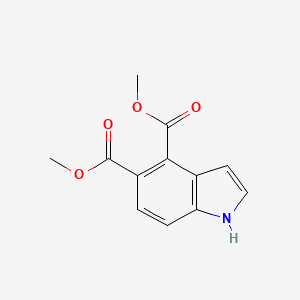
dimethyl 1H-indole-4,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 1H-indole-4,5-dicarboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of two ester groups attached to the indole ring, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 1H-indole-4,5-dicarboxylate typically involves the esterification of indole-4,5-dicarboxylic acid. One common method is the reaction of indole-4,5-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 1H-indole-4,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Applications De Recherche Scientifique
Dimethyl 1H-indole-4,5-dicarboxylate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is used in the study of indole-based biological pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of dimethyl 1H-indole-4,5-dicarboxylate involves its interaction with various molecular targets. The indole ring can participate in π-π stacking interactions with aromatic amino acids in proteins, influencing enzyme activity and receptor binding. The ester groups can undergo hydrolysis, releasing active intermediates that further interact with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl indole-5-carboxylate: Another indole derivative with a single ester group.
Dimethyl 4,5-imidazole-dicarboxylate: A structurally similar compound with an imidazole ring instead of an indole ring.
Uniqueness
Dimethyl 1H-indole-4,5-dicarboxylate is unique due to its dual ester functionality, which provides greater versatility in chemical modifications and applications. Its indole core also imparts significant biological activity, making it a valuable compound in various research fields .
Propriétés
Formule moléculaire |
C12H11NO4 |
|---|---|
Poids moléculaire |
233.22 g/mol |
Nom IUPAC |
dimethyl 1H-indole-4,5-dicarboxylate |
InChI |
InChI=1S/C12H11NO4/c1-16-11(14)8-3-4-9-7(5-6-13-9)10(8)12(15)17-2/h3-6,13H,1-2H3 |
Clé InChI |
JYFILJZTUFKKCE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C2=C(C=C1)NC=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-fluoro-1-oxo-11aH-benzo[b][1,4]benzothiazepine-9-carboxylic acid](/img/structure/B13910527.png)


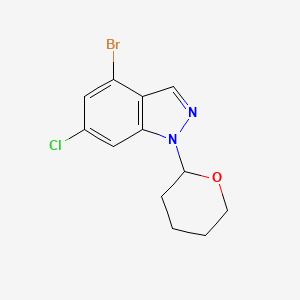
![(2R,3R,5S)-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B13910536.png)
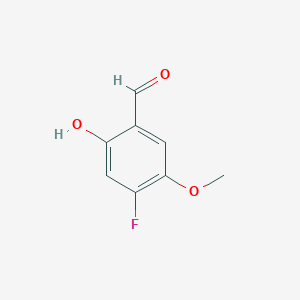


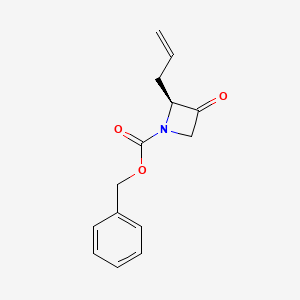
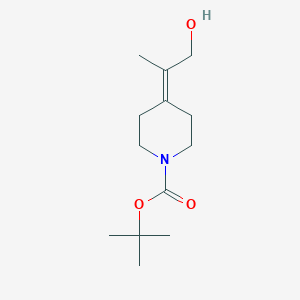

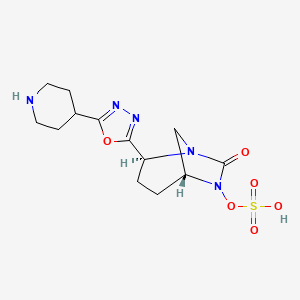
![2-{2-methyl-1-[(3-methylphenyl)sulfanyl]propyl}-2H-benzotriazole](/img/structure/B13910619.png)
![3-[2,6-dichloro-4-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)-1H-pyrazole](/img/structure/B13910621.png)
